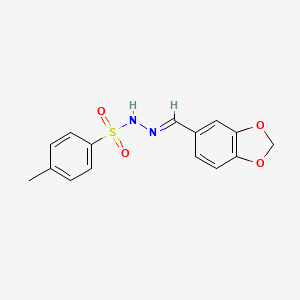![molecular formula C11H9FN2O3S2 B5524978 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524978.png)
4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfonamides, including compounds structurally similar to 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide, have a broad spectrum of applications ranging from antibacterial agents to anticancer and antitumor agents. Their chemical structure enables diverse biological activities, which have been the subject of extensive studies (Carta, Scozzafava, & Supuran, 2012).
Synthesis Analysis
Recent advancements in the synthesis of sulfur-containing compounds, including those related to thiophene and sulfonamide functionalities, have shown significant progress. These methodologies have been crucial for developing various compounds with potential therapeutic applications (Zhang, Li, Yang, Zhou, & Shu, 2023).
Molecular Structure Analysis
The molecular structure of sulfonamides plays a critical role in their biological activity. Structural modifications, such as the introduction of fluorine atoms or thiophene rings, have been explored to enhance their therapeutic potential and selectivity (Famiglini & Silvestri, 2018).
Chemical Reactions and Properties
Sulfonamides, including compounds with the 4-fluorophenylsulfonyl moiety, undergo various chemical reactions that are essential for their biological activities. These reactions include interactions with enzymes and receptors, affecting their pharmacological profile (Gulcin & Taslimi, 2018).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for their formulation and delivery as therapeutic agents (Grygorenko, Biitseva, & Zhersh, 2018).
Chemical Properties Analysis
The chemical properties of sulfonamides, including reactivity, pKa, and the presence of functional groups, dictate their interaction with biological targets. These interactions are pivotal for their mechanism of action and therapeutic efficacy (Rathore, Kumar, Prakash, Vivekanand, Saxena, Kasana, & Singh, 2021).
科学的研究の応用
Anticancer Applications
Research on derivatives of 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide has demonstrated significant potential in anticancer therapy. For instance, compounds containing the phenylaminosulfanyl moiety were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds have shown potent cytotoxic activity, with some inducing apoptosis and arresting the cell cycle at the G1 phase, suggesting their efficacy as anticancer agents (Ravichandiran et al., 2019).
Anticonvulsant Applications
Another study focused on the anticonvulsant activities of sulfonamides derivatives, highlighting a specific compound that effectively increased cerebral blood flow without causing significant diuresis, which is crucial for treating convulsive disorders (Barnish et al., 1981).
Material Science Applications
In the realm of material science, such compounds have contributed to the development of new polyimides with promising applications in electronics and fuel cells. For example, novel sulfonated polyimides derived from diamine monomers containing sulfone and ether units demonstrated good solubility in organic solvents and showed moderate glass transition temperatures, indicating their utility in high-performance materials (Liaw et al., 1999). Additionally, sulfonated diamine monomers have been synthesized for use in fuel cell applications, showing good proton conductivities and suggesting their potential in improving fuel cell efficiency (Guo et al., 2002).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-[(4-fluorophenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3S2/c12-7-1-3-8(4-2-7)14-19(16,17)9-5-10(11(13)15)18-6-9/h1-6,14H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFZPGXJFPCMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CSC(=C2)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)
![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)

![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]azocane](/img/structure/B5524911.png)

![methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline](/img/structure/B5524935.png)

![8-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5524953.png)


![(4aS*,7aR*)-1-[(1R*,5S*,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5524990.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-phenylacetamide](/img/structure/B5524997.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5524999.png)